N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzamide is a compound that features an indole moiety linked to a nitrobenzamide group. Indole derivatives are significant in various biological and pharmacological contexts due to their presence in many natural products and synthetic drugs. The indole structure is known for its role in cell biology and its diverse biological activities, making compounds like this compound of great interest in scientific research .
Mechanism of Action
Target of Action
N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzamide is a derivative of tryptamine . Tryptamine and its derivatives are known for their vast array of biological activities . They are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .
Mode of Action
It is known that tryptamine derivatives play a fundamental role in the human body . For instance, 5-Hydroxytryptamine or serotonin, a tryptamine derivative, is one of the most important signaling hormones .
Biochemical Pathways
For example, serotonin, a tryptamine derivative, plays a crucial role in the regulation of mood, appetite, and sleep .
Result of Action
It is known that tryptamine derivatives have diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzamide typically involves the reaction of tryptamine with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids or bases.
Major Products
Reduction: The major product is N-[2-(1H-indol-3-yl)ethyl]-2-aminobenzamide.
Substitution: Depending on the electrophile used, various substituted indole derivatives can be formed.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide
- N-[2-(1H-indol-3-yl)ethyl]acetamide
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzamide is unique due to the presence of both an indole and a nitrobenzamide group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(14-6-2-4-8-16(14)20(22)23)18-10-9-12-11-19-15-7-3-1-5-13(12)15/h1-8,11,19H,9-10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRDPSCBCZDNDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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